N-(3-methylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide
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Overview
Description
N-(3-methylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide, also known as BMH-21, is a small molecule inhibitor that has shown promising results in cancer research. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Scientific Research Applications
Synthesis of Biologically Active Compounds
Several studies focus on synthesizing novel compounds with potential biological activities, such as antimicrobial, antifungal, and anticancer properties. For instance, research into biphenyl benzothiazole-2-carboxamide derivatives revealed promising diuretic activity in vivo, highlighting the therapeutic potential of benzoxazole derivatives in medical applications (Yar & Ansari, 2009). Another study explored the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable antiavian influenza virus activity, which underscores the versatility of benzoxazole derivatives in developing antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
Material Science Applications
Benzoxazole derivatives also find applications in material science, particularly in the development of photosensitive materials. A study on photosensitive poly(benzoxazole) based on a precursor from diphenyl isophthalate and bis(o-aminophenol) developed a new synthetic method for poly(benzoxazole) (PBO) precursors, demonstrating the potential of benzoxazole derivatives in creating photosensitive materials with fine image resolution (Ebara, Shibasaki, & Ueda, 2003).
Synthetic Methodologies
In addition to their applications in drug discovery and material science, benzoxazole derivatives serve as key intermediates in developing new synthetic methodologies. For instance, a practical synthesis of an orally active CCR5 antagonist highlights the role of benzoxazole derivatives in streamlining the synthesis of complex pharmaceutical agents (Ikemoto et al., 2005). Furthermore, the efficient one-step synthesis of benzoxazoles in aqueous media presents an environmentally benign approach to synthesizing these compounds, demonstrating the continuous evolution of green chemistry practices (Boeini & Najafabadi, 2009).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways and exert diverse downstream effects.
Result of Action
Given the potential biological activities of similar compounds , it’s plausible that this compound could exert a range of effects at the molecular and cellular levels, potentially influencing gene expression, protein function, and cellular signaling pathways.
properties
IUPAC Name |
N-(3-methylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-14-6-5-9-17(12-14)22-21(24)16-10-11-19-18(13-16)20(25-23-19)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUMTLYZQVQOHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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